A Technical Guide to 3-hydroxy-1-cyclopentylpiperidine: Nomenclature, Synthesis, and Applications
A Technical Guide to 3-hydroxy-1-cyclopentylpiperidine: Nomenclature, Synthesis, and Applications
This document provides a comprehensive technical overview of 3-hydroxy-1-cyclopentylpiperidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, synthesis protocols, and potential applications.
Core Chemical Identity and Nomenclature
3-hydroxy-1-cyclopentylpiperidine is a substituted piperidine derivative. The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is modified with a hydroxyl group at the 3-position and a cyclopentyl group attached to the nitrogen atom. This structure gives rise to several synonyms and systematic names.
The nomenclature of this compound follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines. The piperidine ring is the parent structure. The hydroxyl group is designated by the suffix "-ol" or the prefix "hydroxy-". Since the hydroxyl group is the principal functional group in this context, the name is based on "piperidin-3-ol". The cyclopentyl group attached to the nitrogen atom (position 1) is treated as a substituent, leading to the preferred IUPAC name 1-cyclopentylpiperidin-3-ol .
A summary of its chemical identifiers is presented in Table 1.
Table 1: Chemical Identifiers for 3-hydroxy-1-cyclopentylpiperidine
| Identifier | Value |
| Preferred IUPAC Name | 1-cyclopentylpiperidin-3-ol |
| Synonyms | 1-Cyclopentyl-3-piperidinol, N-Cyclopentyl-3-hydroxypiperidine |
| CAS Registry Number | 101964-63-4 |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.27 g/mol |
| Canonical SMILES | C1CCC(N(C1)C2CCCC2)O |
| InChI Key | PJOVCRQPYXNWTR-UHFFFAOYSA-N |
Synthesis and Methodologies
The synthesis of 3-hydroxy-1-cyclopentylpiperidine can be approached through several routes. A common and logical strategy involves the N-alkylation of a pre-existing 3-hydroxypiperidine scaffold or the reduction of a corresponding ketone precursor. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Method A: Reductive Amination of 3-Hydroxypiperidine
This is a straightforward and high-yielding approach. It involves the reaction of 3-hydroxypiperidine with cyclopentanone in the presence of a reducing agent.
Workflow: Reductive Amination
Caption: Reductive amination workflow for synthesizing 1-cyclopentylpiperidin-3-ol.
Experimental Protocol:
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Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopentanone (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by techniques like thin-layer chromatography (TLC).
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Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is the preferred reducing agent as it is mild and tolerant of the slightly acidic conditions that favor iminium ion formation, thus providing high selectivity.
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Reaction Monitoring: Continue stirring at room temperature for 12-24 hours until the starting materials are consumed, as indicated by TLC analysis.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-hydroxy-1-cyclopentylpiperidine.
Method B: N-Alkylation of 3-Hydroxypiperidine
This classical approach involves the direct alkylation of the secondary amine of 3-hydroxypiperidine with a cyclopentyl halide.
Experimental Protocol:
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Reaction Setup: Dissolve 3-hydroxypiperidine (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
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Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to act as a proton scavenger.
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Alkylation: Add cyclopentyl bromide or iodide (1.2 eq) to the mixture. The reaction is often heated to 60-80 °C to increase the rate of reaction.
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Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).
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Work-up and Purification: After cooling to room temperature, filter off the base. The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. Purification is achieved via column chromatography.
Applications in Research and Drug Development
Piperidine derivatives are a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals. 3-hydroxypiperidine and its N-substituted analogs, such as 3-hydroxy-1-cyclopentylpiperidine, are valuable intermediates in the synthesis of pharmacologically active compounds.[1]
The hydroxyl group at the 3-position provides a handle for further functionalization or can act as a key hydrogen bond donor/acceptor in interactions with biological targets. The N-cyclopentyl group modulates the lipophilicity and steric profile of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
While specific applications for 3-hydroxy-1-cyclopentylpiperidine itself are not extensively documented in publicly available literature, its structural motifs are present in molecules investigated for various therapeutic areas. For instance, N-substituted piperidines are explored as ligands for cannabinoid receptors and other G protein-coupled receptors (GPCRs).[2] The core structure is a versatile building block for creating libraries of compounds for screening against various biological targets.
Physicochemical and Spectroscopic Data
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 |
| Topological Polar Surface Area (TPSA) | 23.47 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Note: These values are computationally predicted and should be confirmed experimentally.
Expected Spectroscopic Features:
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¹H NMR: The spectrum would show characteristic signals for the cyclopentyl protons, the piperidine ring protons, and a broad singlet for the hydroxyl proton. The protons on the carbon adjacent to the nitrogen and the carbon bearing the hydroxyl group would appear as distinct multiplets.
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¹³C NMR: Approximately 10 distinct carbon signals would be expected (some may overlap), corresponding to the carbons of the cyclopentyl and piperidine rings.
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Mass Spectrometry (MS): The ESI+ spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 170.2.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹.
Safety and Handling
As with any chemical compound, 3-hydroxy-1-cyclopentylpiperidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
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PubChem. 1-cyclopentanecarbonylpiperidin-3-ol. National Center for Biotechnology Information. [Link]
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PubChem. N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide. National Center for Biotechnology Information. [Link]
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CAS Common Chemistry. Combretastatin A4 phosphate. American Chemical Society. [Link]
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ResearchGate. Synthesis of N-cyclopentyl series. [Link]
- Google Patents.
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MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
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PubChem. Cyclopentyl piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. 1-Cyclopentylpiperidine. National Center for Biotechnology Information. [Link]
